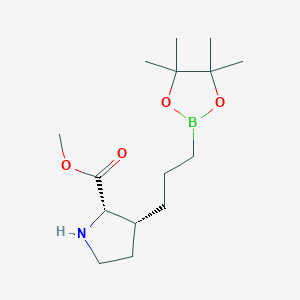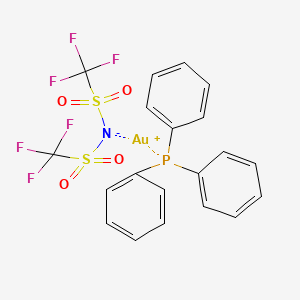
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: is an organometallic compound that combines gold with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(1+) salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is often produced in high purity forms, including submicron and nanopowder forms .
Análisis De Reacciones Químicas
Types of Reactions: Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The triphenylphosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of gold, while substitution reactions can produce various gold-phosphine complexes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination .
Medicine: The compound’s unique properties make it a candidate for use in targeted drug delivery systems and as a therapeutic agent in oncology .
Industry: In industry, this compound is used in the production of electronic materials, including conductive inks and coatings .
Mecanismo De Acción
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)triphenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The gold center can coordinate with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment .
Comparación Con Compuestos Similares
- Triphenylphosphinegold(I) chloride
- Triphenylphosphinegold(I) cyanide
- Triphenylphosphinegold(I) acetate
Comparison: Compared to these similar compounds, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane exhibits unique properties due to the presence of the bis(trifluoromethylsulfonyl)azanide ligand. This ligand enhances the compound’s stability and reactivity, making it more effective in catalytic and medicinal applications .
Propiedades
Fórmula molecular |
C20H15AuF6NO4PS2 |
|---|---|
Peso molecular |
739.4 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |
Clave InChI |
GJWZOHAPYGHXHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
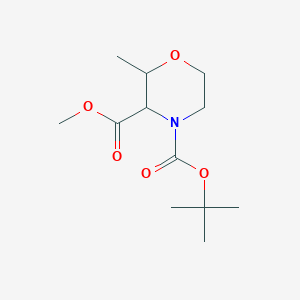
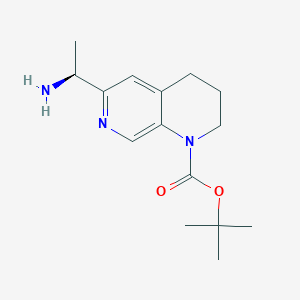

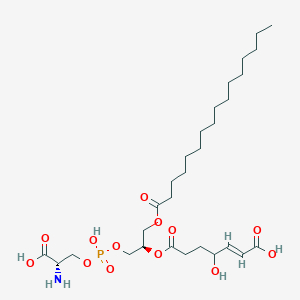
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

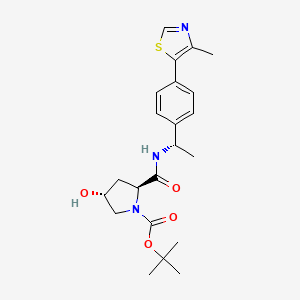


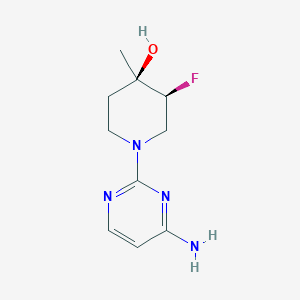
![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
